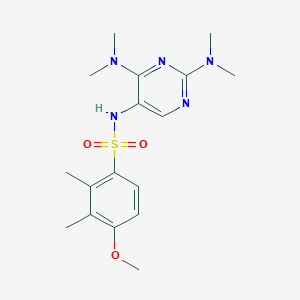

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-11-12(2)15(9-8-14(11)25-7)26(23,24)20-13-10-18-17(22(5)6)19-16(13)21(3)4/h8-10,20H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUIFMWRYJMJPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with dimethylamine. The benzenesulfonamide moiety is then introduced through sulfonation reactions involving 4-methoxy-2,3-dimethylbenzene and sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups or the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Research Findings and Implications

- Solubility : The 4-methoxy and dimethyl groups on the benzene ring in the target compound likely improve aqueous solubility compared to Compound A’s naphthalene .

- Binding Specificity : Compounds with fused heterocycles (e.g., Compound C’s pyrazolo-pyrimidine) exhibit rigidity that may enhance selectivity but reduce synthetic accessibility .

- Therapeutic Potential: Sulfonamide-containing compounds (Target, A, C, D) are prevalent in kinase and receptor inhibitors, suggesting broad pharmacological applicability .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with dimethylamino groups at positions 2 and 4, along with a methoxy group on the benzene ring. This configuration enhances its solubility and may contribute to its biological activity. The sulfonamide functional group is also crucial for its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound demonstrate a range of biological activities:

- Antitumor Activity : Studies have shown that compounds in this class exhibit potential antitumor properties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that structural modifications can enhance efficacy against tumors .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. The presence of the sulfonamide group is often associated with antibacterial effects, which could be explored further in clinical applications .

- Enzyme Inhibition : The compound's mechanism of action likely involves the inhibition of specific enzymes or receptors. For example, similar compounds have been shown to interact with enzymes critical for cancer cell metabolism, leading to reduced cell viability .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving appropriate amines and formamidine derivatives.

- Introduction of Dimethylamino Groups : These groups are added via nucleophilic substitution reactions under controlled conditions.

- Sulfonation : The final step often includes the sulfonation of the methoxybenzene ring followed by coupling with the pyrimidine derivative.

Case Studies

- Antitumor Activity Assessment :

- Antibacterial Testing :

Data Table: Biological Activities and IC50 Values

| Compound Name | Biological Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antitumor | A549 | 6.48 ± 0.11 |

| Compound B | Antibacterial | E. coli | 12.5 ± 0.5 |

| This compound | Antitumor/Antibacterial | HCC827 | TBD |

Q & A

Q. What are the optimal synthetic routes for N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxy-2,3-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : Condensation of 2,4-diaminopyrimidine with dimethylamine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to install dimethylamino groups .

Sulfonamide Linkage : Reaction of the pyrimidine intermediate with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base (0–5°C, 12-hour stirring) .

- Optimization : Use HPLC monitoring to ensure purity (>98%) and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize the structure and confirm the purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm dimethylamino groups (δ 2.8–3.1 ppm for N(CH₃)₂), aromatic protons (δ 6.5–8.0 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- FT-IR : Validate sulfonamide linkages (asymmetric SO₂ stretch at 1320–1350 cm⁻¹) and pyrimidine ring vibrations (C=N at 1600–1650 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

- Methodological Answer : The compound’s dimethylamino-pyrimidine core may act as a competitive inhibitor by mimicking the transition state of ATP-dependent kinases. The sulfonamide group enhances binding affinity via hydrogen bonding to catalytic lysine residues (e.g., in EGFR or MAPK pathways) . Validation requires:

- Kinase Assays : Measure IC₅₀ values using ADP-Glo™ kits.

- Docking Simulations : Compare binding poses with co-crystallized inhibitors (e.g., PDB 4HJO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for kinase targets?

- Methodological Answer :

- Modifications :

- Pyrimidine Substitutions : Replace dimethylamino groups with bulkier amines (e.g., piperidine) to alter steric hindrance .

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Assays : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity shifts.

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Standardization : Use uniform assay conditions (e.g., cell lines, serum concentration, incubation time).

- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects from DMSO vs. ethanol) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Q. What are the challenges in determining the compound’s stability under physiological conditions, and how can they be addressed?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of sulfonamide bonds at acidic pH (simulated gastric fluid) or oxidation of dimethylamino groups.

- Analytical Methods :

- LC-MS/MS : Monitor degradation products over 24-hour incubations in PBS (pH 7.4) and human liver microsomes .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.